3,4-dimethyl-N-prop-2-enylbenzenesulfonamide
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Description
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide, also known as DMPBS, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anti-Cancer Properties and Mechanisms
A novel small molecule, structurally related to 3,4-dimethyl-N-prop-2-enylbenzenesulfonamide, was investigated for its ability to inhibit the HIF-1 pathway, demonstrating significant potential in antagonizing tumor growth in animal models of cancer. This study highlighted the need for chemical modification to improve pharmacological properties for cancer therapeutic development, emphasizing the role of specific structural motifs for optimization (Mun et al., 2012).
Synthesis and Characterization of Derivatives
Research has been conducted on the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules. These studies provide insights into the structural and electronic properties, showcasing their potential in various applications, including interactions with proteins (Murthy et al., 2018).
Hydrogen Bonding and Molecular Interactions
Studies on dimethylbut-2-ene-1,4-dienyl dibenzenesulfonamide derivatives have explored their hydrogen bonding characteristics in solutions and crystals, revealing insights into molecular self-associations and the stability of these compounds in different environments (Sterkhova et al., 2021).
Photodynamic Therapy Applications
The development of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has been reported, with a focus on their high singlet oxygen quantum yield. These derivatives exhibit promising properties for photodynamic therapy applications, particularly in the treatment of cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Chemical Stability and Reactivity
The study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has provided insights into their crystal and molecular-electronic structure, as well as kinetic investigations. These studies contribute to understanding the chemical stability and reactivity of sulfonamide derivatives, with potential implications for their application in various chemical processes (Rublova et al., 2017).
Properties
IUPAC Name |
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-4-7-12-15(13,14)11-6-5-9(2)10(3)8-11/h4-6,8,12H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQOEJEPXWIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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